molecular formula C11H18O B14745947 Dimethylvinylethynylmethanol butyl ether CAS No. 819-41-0

Dimethylvinylethynylmethanol butyl ether

Cat. No.: B14745947
CAS No.: 819-41-0
M. Wt: 166.26 g/mol
InChI Key: OUIQSMDXNSJEQD-UHFFFAOYSA-N
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Description

Dimethylvinylethynylmethanol butyl ether (CAS: 819-41-0, molecular weight: 158.82 g/mol) is a branched ether compound featuring a vinylethynyl group and a butyl ether moiety . The compound’s vinylethynyl group may confer reactivity useful in polymerization or cross-linking reactions, distinguishing it from simpler ethers like methyl tertiary butyl ether (MTBE) or diethyl ether .

Properties

CAS No.

819-41-0

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

5-butoxy-5-methylhex-1-en-3-yne

InChI

InChI=1S/C11H18O/c1-5-7-9-11(3,4)12-10-8-6-2/h5H,1,6,8,10H2,2-4H3

InChI Key

OUIQSMDXNSJEQD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C)(C)C#CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethylvinylethynylmethanol butyl ether can be achieved through several methods. One common approach is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . This method involves the preparation of the alkoxide ion by reacting an alcohol with a strong base such as sodium hydride (NaH). The alkoxide ion then reacts with the alkyl halide to form the ether.

Industrial Production Methods

Industrial production of ethers, including this compound, often involves the sulfuric-acid-catalyzed reaction of alcohols . This method is typically used for the production of simple symmetrical ethers but can be adapted for more complex ethers like this compound by carefully controlling the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Dimethylvinylethynylmethanol butyl ether can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use KMnO₄ in an acidic medium, while reduction reactions may use LiAlH₄ in an anhydrous solvent. Substitution reactions often require the presence of a catalyst or a specific temperature range to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of products, including halogenated ethers or other substituted ethers.

Scientific Research Applications

Dimethylvinylethynylmethanol butyl ether has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: It can be used in the study of biochemical pathways and as a tool for probing enzyme mechanisms.

    Industry: It is used in the production of specialty chemicals, solvents, and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Dimethylvinylethynylmethanol butyl ether involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in various chemical reactions, including nucleophilic substitution and electrophilic addition, by forming intermediates that facilitate the transformation of reactants into products.

Comparison with Similar Compounds

Key Structural Differences :

  • The vinylethynyl group in the target compound introduces triple-bond reactivity, absent in MTBE or cetyl dimethylbutyl ether.

Physical and Chemical Properties

Limited data exist for the target compound, but inferences can be made from analogs:

Compound Molecular Weight (g/mol) Boiling Point (°C) Key Applications Reactivity Notes
This compound 158.82 Not reported Polymer intermediates (inferred) High (due to ethynyl group)
MTBE 88.15 55 Gasoline additive, solvent Low; stable under standard conditions
Diethyl Ether 74.12 34.6 Solvent, anesthetic Flammable; forms peroxides
Vinyl Butyl Ether 100.16 ~90–100 Copolymerization with acrylates Radical-initiated polymerization

Observations :

  • The target compound’s higher molecular weight compared to MTBE and diethyl ether suggests lower volatility.
  • The ethynyl group likely increases susceptibility to addition reactions, unlike MTBE’s inert tert-butyl group .

Toxicological and Environmental Considerations

  • Diethyl Ether : Highly flammable; chronic exposure causes neurological effects .
  • This compound: No direct toxicity data, but analogous ethynyl compounds (e.g., acetylides) are reactive and may require careful handling .

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